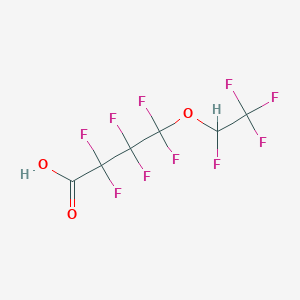

2,2,3,3,4,4-Hexafluoro-4-(1,2,2,2-tetrafluoroethoxy)butanoic acid

Cat. No. B8475017

M. Wt: 312.06 g/mol

InChI Key: PXWZCOGAGRNSPS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08222322B2

Procedure details

A sample of diacid fluoride, FCOCF(CF3)—O—(CF2)3COF (503 g, 1.4 mol) prepared from the HFPO coupling of perfluorosuccinyl fluoride as described in US Pub. No. 2004/0116742 and was added over 2 hours to a stirred slurry of sodium carbonate (387 g, 3.7 mol) in 650 g of diglyme at 78° C. to make the disalt. The reaction liberated CO2 gas. Distilled water (35 g, 1.9 mol) was added at 85° C. The mixture was heated up to 165° C. with CO2 off-gassing and held for 30 minutes. Reaction was cooled down and sulphuric acid (250 g, 2.6 mol) in 1250 g of water was added to make the reaction mixture acidic. To the bottom phase was added 60 g NaOH in 60 g of water. Dried the salt in vacuum oven at 112° C./15 mm and recovered 450 g. To the salt was added 300 g of 50% sulphuric acid and the lower fluorochemical phase was washed once with 200 g of 50% sulphuric acid. Vacuum distillation gave CF3—CFH—O—(CF2)3COOH (400 g, 1.3 mol) for a 95% yield having a boiling point of 111° C./15 mm Hg. The acid was treated with caustic followed by sulphuric acid and vacuum distilled. This was repeated a second time to yield a colorless acid. The surfactant CF3—CFH—O—(CF2)3COONH4 having a melting point of 64-68° C. was made quantitatively from the reaction of 208 g of acid reacted with excess ammonium hydroxide and dried.

[Compound]

Name

diacid fluoride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

HFPO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

FC([C:4]([O:10][C:11]([C:14]([C:17]([C:20](F)=[O:21])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])([C:6]([F:9])([F:8])[F:7])[F:5])=O.FC(F)(C(F)(F)C(F)=O)C(F)=[O:26].C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>COCCOCCOC.O>[C:6]([CH:4]([O:10][C:11]([C:14]([C:17]([C:20]([OH:26])=[O:21])([F:19])[F:18])([F:15])[F:16])([F:13])[F:12])[F:5])([F:9])([F:7])[F:8] |f:2.3.4,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

35 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

diacid fluoride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

503 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)C(=O)F

|

[Compound]

|

Name

|

HFPO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)F)(C(C(=O)F)(F)F)F

|

Step Three

|

Name

|

|

|

Quantity

|

387 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

650 g

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

1250 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dried the salt in vacuum oven at 112° C./15 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered 450 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the salt was added 300 g of 50% sulphuric acid

|

WASH

|

Type

|

WASH

|

|

Details

|

the lower fluorochemical phase was washed once with 200 g of 50% sulphuric acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)C(F)OC(F)(F)C(F)(F)C(F)(F)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.3 mol | |

| AMOUNT: MASS | 400 g | |

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |